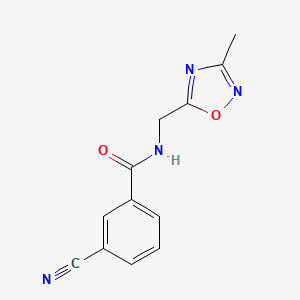![molecular formula C20H24N2O4S B2691013 N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide CAS No. 690644-62-3](/img/structure/B2691013.png)
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the acetyl group (CH3CO-) and the tert-butylphenyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the acetyl and tert-butylphenyl groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can also participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
Studies have investigated the pharmacokinetics of drugs structurally related to N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide, such as acetaminophen and its derivatives. For instance, research on the pharmacokinetics of intravenous acetaminophen in elderly patients has highlighted the impact of age and sex on drug metabolism, underscoring the importance of considering these factors in dosing regimens (Liukas et al., 2011).
Chemical Synthesis and Modification
The synthesis and modification of molecules containing sulfonylamino and acetamide groups have been explored for their potential in creating new therapeutic agents. For example, the development of potent irreversible inhibitors of dipeptidyl peptidase IV, involving the synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates with various substituents, demonstrates the therapeutic potential of these compounds in treating diseases (Belyaev et al., 1999).
Antimicrobial and Antithrombotic Properties
Research on sulfonamide derivatives has shown promising results in antimicrobial and antithrombotic applications. For example, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity, offering insights into their potential use as antimicrobial agents (Ghorab et al., 2015). Additionally, compounds like SSR182289A, a selective thrombin inhibitor with a sulfonyl moiety, have demonstrated potent oral antithrombotic properties in animal models, highlighting the therapeutic value of sulfonylamino acetamides in preventing thrombosis (Lorrain et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(23)15-5-9-17(10-6-15)22-19(24)13-21-27(25,26)18-11-7-16(8-12-18)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWPUIFPMYLBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)
![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)



